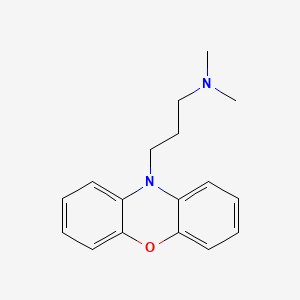N,N-Dimethyl-3-(10H-phenoxazin-10-yl)propan-1-amine
CAS No.: 23690-11-1
Cat. No.: VC20177545
Molecular Formula: C17H20N2O
Molecular Weight: 268.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23690-11-1 |
|---|---|
| Molecular Formula | C17H20N2O |
| Molecular Weight | 268.35 g/mol |
| IUPAC Name | N,N-dimethyl-3-phenoxazin-10-ylpropan-1-amine |
| Standard InChI | InChI=1S/C17H20N2O/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19/h3-6,8-11H,7,12-13H2,1-2H3 |
| Standard InChI Key | MRRZODWLDXCVIA-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCCN1C2=CC=CC=C2OC3=CC=CC=C31 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a tricyclic phenoxazine system (two benzene rings fused via oxygen and nitrogen atoms) attached to a three-carbon chain terminating in a dimethylamino group. The IUPAC name, N,N-dimethyl-3-phenoxazin-10-ylpropan-1-amine, reflects this arrangement . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 23690-11-1 | |
| Molecular Formula | ||
| Molecular Weight | 268.35 g/mol | |
| SMILES Notation | CN(C)CCCN1C2=CC=CC=C2OC3=CC=CC=C31 | |
| InChI Key | MRRZODWLDXCVIA-UHFFFAOYSA-N |
The planar phenoxazine moiety enables π-π interactions, while the flexible propylamine chain enhances solubility in polar solvents . X-ray crystallography of analogous phenoxazines reveals dihedral angles of 160–175° between the benzene rings, suggesting moderate conjugation .
Spectral Characterization
Although experimental spectral data (NMR, IR) for this specific compound are unavailable in public databases, related phenoxazines exhibit characteristic UV-Vis absorption at 250–300 nm (π→π* transitions) and fluorescence emission at 400–500 nm . The dimethylamino group’s electron-donating nature likely red-shifts these bands compared to unsubstituted phenoxazine.
Synthesis and Derivatives
Synthetic Routes
While no explicit synthesis for N,N-dimethyl-3-(10H-phenoxazin-10-yl)propan-1-amine is documented, plausible pathways involve:
-
Nucleophilic Substitution: Reacting 3-(10H-phenoxazin-10-yl)propan-1-amine with methyl iodide in the presence of a base to dimethylate the terminal amine.
-
Reductive Amination: Condensing phenoxazine-10-carbaldehyde with N,N-dimethyl-1,3-propanediamine followed by reduction.
A structurally similar compound, 4-(2-chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine (10-DEBC), is synthesized via Ullmann coupling between chlorophenoxazine and diethylaminobutyl bromide .
Structural Analogues
Modifications to the phenoxazine core or alkylamine chain alter bioactivity:
-
3-(10H-phenoxazin-10-yl)propan-1-amine (CAS 93988-03-5): Lacks dimethyl groups, reducing lipophilicity .
-
10-(3,5-Di(pyridin-4-yl)phenyl)phenoxazine: Pyridyl substituents enhance metal coordination capacity .
-
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-phenoxazin-10-ylpropan-1-amine: Patent compound with anti-inflammatory claims .
Physicochemical Properties
Experimental data on solubility, melting point, and stability remain sparse. Predictive models suggest:
-
LogP: ~3.1 (moderately lipophilic, suitable for membrane penetration).
-
pKa: The tertiary amine’s pKa is estimated at 9.2–9.8, protonated under physiological conditions.
Thermogravimetric analysis of analogous phenoxazines indicates decomposition above 250°C, implying thermal stability .
Biological Activity and Mechanisms
Anti-Inflammatory Applications
A patent by DE102017215154A1 discloses this compound in topical formulations for treating psoriasis and eczema, likely through suppressing NF-κB or cytokine production . The dimethylamino group may enhance cell membrane permeability, increasing local bioavailability.
Antimicrobial Effects
Phenoxazines exhibit broad-spectrum activity against Gram-positive bacteria and fungi by disrupting cell membranes . Substitutions at the 2-position (e.g., chlorine in 10-DEBC ) enhance potency, suggesting tunability of N,N-dimethyl-3-(10H-phenoxazin-10-yl)propan-1-amine via functionalization.
Applications in Materials Science
Organic Electronics
Phenoxazines serve as hole-transport materials in organic light-emitting diodes (OLEDs) . The dimethylamino group’s electron-donating capacity could improve charge mobility, making this compound a candidate for optoelectronic layers.
Dye Synthesis
Conjugation between the phenoxazine core and amine side chain enables absorption in the visible spectrum. Derivatives with extended π-systems are used as photosensitizers in dye-sensitized solar cells .
N,N-Dimethyl-3-(10H-phenoxazin-10-yl)propan-1-amine is cited in:
-
DE102017215154A1: Topical anti-inflammatory composition (2017) .
-
NSC52527: National Cancer Institute’s Developmental Therapeutics Program .
No FDA approvals or clinical trials are reported. Regulatory status remains preclinical, with potential for repurposing in oncology or dermatology.
Challenges and Future Directions
Key research gaps include:
-
Synthetic Optimization: Developing scalable, high-yield routes.
-
Mechanistic Studies: Elucidating molecular targets in cancer and inflammation.
-
Toxicology: Establishing safety margins for therapeutic use.
Advances in phenoxazine functionalization and drug delivery systems (e.g., nanoparticles) could enhance this compound’s translational potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume